

4-Fluoro-2-methoxy-5-nitroaniline material safety data sheet (MSDS)

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Compound of Interest

Compound Name: 4-Fluoro-2-methoxy-5-nitroaniline

Cat. No.: B580436

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In-Depth Technical Guide: 4-Fluoro-2-methoxy-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for **4-Fluoro-2-methoxy-5-nitroaniline**, a key intermediate in the synthesis of various active pharmaceutical ingredients. The information is compiled from various safety data sheets and chemical suppliers, offering a detailed resource for laboratory and research applications.

Chemical and Physical Properties

4-Fluoro-2-methoxy-5-nitroaniline is a solid, crystalline powder, with its color ranging from pale yellow to yellow-red and orange-red.[1] It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol and acetone.[2][3]

Property	Value	Source(s)
Molecular Formula	C ₇ H ₇ FN ₂ O ₃	[3][4]
Molecular Weight	186.14 g/mol	[3][4]
Appearance	Crystal - Powder / Pale yellow - Yellow red - Orange - Red	
Melting Point	128.0 to 132.0 °C	
Boiling Point	354.8 ± 37.0 °C (Predicted)	
Density	1.412 ± 0.06 g/cm ³ (Predicted)	[2]
Water Solubility	0.52 g/L (25 °C)	[5]
Storage Temperature	Refrigerator, under inert gas (nitrogen or Argon) at 2–8 °C	

Hazard Identification and Safety

4-Fluoro-2-methoxy-5-nitroaniline is classified as harmful if swallowed and can cause skin and serious eye irritation.[4][6] It may also cause respiratory irritation.[4][6]

GHS Hazard Classification:[4]

- Acute Toxicity, Oral: Category 4
- Skin Irritation: Category 2
- Eye Irritation: Category 2
- Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)

Hazard Statements:[4][6]

- H302: Harmful if swallowed.
- H315: Causes skin irritation.

- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- H341: Suspected of causing genetic defects.

Signal Word: Warning[6]

Pictograms:

- GHS07 (Exclamation Mark)
- GHS08 (Health Hazard)

Handling and Storage

Precautions for Safe Handling:

- Handle in a well-ventilated place.[6]
- Wear suitable protective clothing, gloves, and eye/face protection.[6]
- Avoid contact with skin and eyes.[6]
- Avoid the formation of dust and aerosols.[6]
- Use non-sparking tools.
- Prevent fire caused by electrostatic discharge steam.[6]
- Do not eat, drink, or smoke when using this product.

Conditions for Safe Storage:

- Store the container tightly closed in a dry, cool, and well-ventilated place.[6]
- Store locked up.
- Store apart from foodstuff containers or incompatible materials.[6]

First Aid Measures

Exposure Route	First Aid Measures
If Inhaled	Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.
In Case of Skin Contact	Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.
In Case of Eye Contact	Rinse with pure water for at least 15 minutes. Consult a doctor.
If Swallowed	Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. ^[2]

Experimental Protocols: Synthesis of 4-Fluoro-2-methoxy-5-nitroaniline

Several methods for the synthesis of **4-Fluoro-2-methoxy-5-nitroaniline** have been reported. Below are two detailed protocols.

Method 1: Nitration of 4-Fluoro-2-methoxyaniline

This method involves the direct nitration of 4-fluoro-2-methoxyaniline using concentrated nitric and sulfuric acids.

- Materials:
 - 4-Fluoro-2-methoxyaniline (551 mg, 3.90 mmol)
 - Dichloromethane (39.0 mL)

- Concentrated sulfuric acid (1.85 mL)
- Concentrated nitric acid (267 μ L, 5.85 mmol)
- Saturated aqueous sodium bicarbonate solution
- Saturated brine
- Sodium sulfate
- Procedure:
 - Dissolve 4-fluoro-2-methoxyaniline in dichloromethane in a flask.
 - Under ice-cooling and with stirring, add concentrated sulfuric acid dropwise.
 - Subsequently, add concentrated nitric acid dropwise.
 - Stir the reaction mixture for 3 hours under ice-cooling.
 - Quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH reaches 8.
 - Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by saturated brine.
 - Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the product.
 - Yield: 675 mg (93%)[[7](#)]

Method 2: Protection-Nitration-Deprotection Sequence

This multi-step synthesis involves the protection of the aniline, followed by nitration and subsequent deprotection.

- Step A: Acetamide Protection

- Add 4-fluoro-2-methoxyaniline (380 g) to acetic acid (950 ml) in a dry round bottom flask and stir for 10-15 minutes at 25-30°C.
- Slowly add acetic anhydride (439 g) to the reaction mass at 25-35°C over 1.0-2.0 hours.
- Heat the reaction mass to 90°C and stir for 3.0-5.0 hours.
- Decompose the reaction mass in water (1000 ml) and stir at 25-30°C for 1.0-2.0 hours.
- Filter the solid, wash with water, and extract with ethyl acetate.
- Step B: Nitration
 - Add N-(4-fluoro-2-methoxyphenyl)acetamide (410 g) to sulfuric acid (1025 ml) in a dry round bottom flask and cool to 0°C.
 - Add fuming nitric acid to the reaction mass at 0-5°C over 4-6 hours and stir at 0°C for 1.0-2.0 hours.
 - Slowly decompose the reaction mass into chilled water (3500 ml) and stir for 1.0-2.0 hours.
 - Filter the solid, wash with water, and dry.
- Step C: Deprotection
 - Add N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide (400 g) to methanol (400 ml) in a clean and dry round bottom flask.
 - Add hydrochloric acid to the reaction mass at 25-35°C.
 - Heat the reaction mass to reflux and stir for 3.0-5.0 hours.
 - Distill out the solvent completely under vacuum and cool the reaction mass to 10°C.
 - Filter the solid, add water, and adjust the pH to 9.0 with NaOH solution.
 - Extract with ethyl acetate, wash with brine, and dry over sodium sulfate.

- Distill the solvent under vacuum, add petroleum ether to the residue, cool, and stir to precipitate the product.
- Filter, wash with petroleum ether, and dry to obtain the final product.

Logical Relationships and Workflows

The synthesis of **4-Fluoro-2-methoxy-5-nitroaniline** is a critical step in the production of advanced pharmaceutical compounds. Its role as a key intermediate highlights its importance in multi-step organic synthesis.



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References

- 1. 4-fluoro-2-Methoxy-5-nitroaniline(1075705-01-9) 1H NMR spectrum [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Page loading... [wap.guidechem.com]

- 7. 4-fluoro-2-Methoxy-5-nitroaniline | 1075705-01-9 [chemicalbook.com]
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